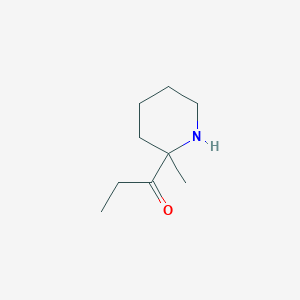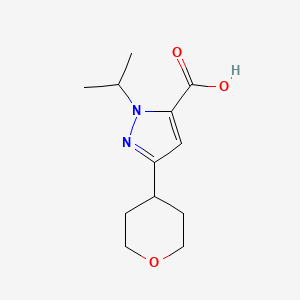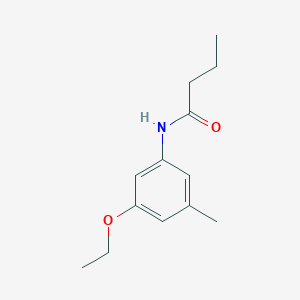![molecular formula C7H6BrN B13210860 3-[(E)-2-Bromoethenyl]pyridine](/img/structure/B13210860.png)
3-[(E)-2-Bromoethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-Bromoethenyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromoethenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-Bromoethenyl]pyridine typically involves the bromination of ethenylpyridine derivatives. One common method is the addition of bromine to 3-ethenylpyridine under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. For example, the use of palladium catalysts in a Heck reaction can facilitate the coupling of bromoethene with pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions: 3-[(E)-2-Bromoethenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form 3-ethylpyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce epoxides or aldehydes.
- Reduction reactions result in ethyl-substituted pyridines.
Scientific Research Applications
3-[(E)-2-Bromoethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-[(E)-2-Bromoethenyl]pyridine involves its interaction with molecular targets through its bromoethenyl and pyridine moieties. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
3-Ethenylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromopyridine: Lacks the ethenyl group, limiting its applications in certain synthetic pathways.
2-Bromoethenylpyridine: Positional isomer with different reactivity and properties.
Uniqueness: 3-[(E)-2-Bromoethenyl]pyridine is unique due to the presence of both the bromo and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrN |
|---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
3-[(E)-2-bromoethenyl]pyridine |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3+ |
InChI Key |
LUVYLLVAFIGFFX-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/Br |
Canonical SMILES |
C1=CC(=CN=C1)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



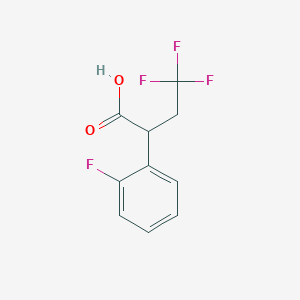
![Ethyl[1-(3-methoxyphenyl)ethyl]amine](/img/structure/B13210787.png)
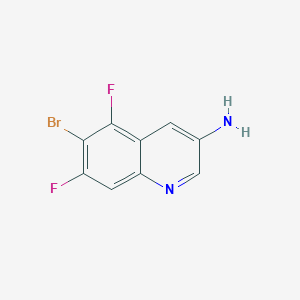
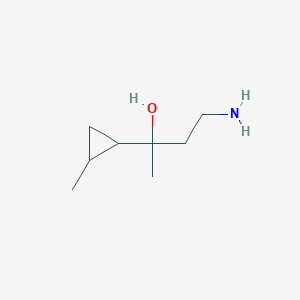

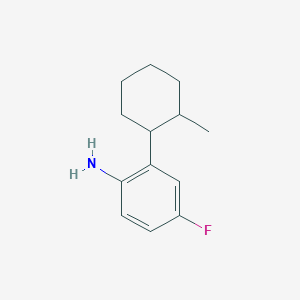
![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13210827.png)
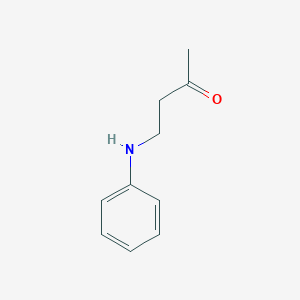
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde](/img/structure/B13210853.png)
